molecular formula C10H8N2O2 B079900 6-Phenyluracil CAS No. 13345-09-0

6-Phenyluracil

Cat. No. B079900
CAS RN: 13345-09-0
M. Wt: 188.18 g/mol
InChI Key: NCSMAVULYUCSMB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Phenyluracil derivatives has been explored through various methods. One approach involves the reaction of tris(trimethylsilyl)6-aminouracil with alkyl- and arylalkyl halogenides, leading to 3-substituted 6-aminouracil derivatives in a process catalyzed by AlCl3 or iodine, offering a general access to these compounds (Müller, 1991). Another method for synthesizing this compound derivatives utilizes the Suzuki-Miyaura cross-coupling reactions of 6-chloropurine derivatives with phenylboronic acids, demonstrating significant cytostatic activity in various cell lines (Hocek et al., 2000).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been extensively studied, providing insights into their properties and interactions. For instance, spectral and magnetic properties analyses have been conducted on phenylazo-6-aminouracil complexes, revealing their octahedral geometry and the modes of interactions between ligands and metals (Masoud et al., 2004).

Chemical Reactions and Properties

This compound participates in various chemical reactions, contributing to its versatile applications. A notable reaction is the FeCl3·6H2O catalyzed domino reaction of 6-aminouracils with water and aldehydes, leading to the efficient synthesis of 5-alkyl/arylidenebarbituric acids, showcasing the compound's reactivity and potential for creating diverse chemical structures (Kalita et al., 2014).

Physical Properties Analysis

The physical properties of this compound derivatives, such as stability and crystalline structure, are crucial for their application in various domains. For example, the synthesis and stability of 6-amino-5-thioformyluracils have been explored, revealing the influence of the 6-amino group on the C=S bond length and the overall stability of the compounds (Hirota et al., 1996).

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity and interaction with other compounds, have been the subject of extensive research. The regioselective synthesis of 6-alkyl- and 6-aryluracils showcases the compound's versatility and potential for generating a wide array of derivatives with various functional groups (Rajapaksha et al., 2017).

Scientific Research Applications

  • Inhibition of DNA Polymerase III in Bacillus subtilis : 6-Phenyluracil derivatives, such as 6-anilinouracils, have been found to be potent inhibitors of the replication-specific enzyme DNA polymerase III in Bacillus subtilis. The effectiveness of these inhibitors is influenced by the substituents on the phenyl ring, with small alkyl groups or halogens in certain positions enhancing activity (Wright & Brown, 1980).

  • Synthesis of Modified Nucleobases : this compound has been used in the synthesis of modified uracil and cytosine nucleobases. Microwave-assisted methods have been employed to synthesize various modified nucleobases, including this compound, under solvent-free conditions (Burgula et al., 2012).

  • Anti-HIV Activity : Compounds such as 6-benzyl-5-phenyluracil have shown moderate activity in inhibiting HIV-1 reverse transcriptase, an enzyme crucial for the replication of HIV (Larsen et al., 2001).

  • Rearrangement into 6-Aminouracils : 5-Cyano-1-phenyluracil derivatives can undergo rearrangement with amines and hydroxide ion to form 6-aminouracils, highlighting the chemical versatility of this compound compounds (Hirota et al., 1989).

  • Anticoccidial Activity : Derivatives of 6-azauracil, including this compound compounds, have been found to possess significant anticoccidial activity, which is useful in treating parasitic infections in poultry (Miller & Chappel, 1983).

  • Antimicrobial Activity : Certain this compound derivatives have demonstrated strong inhibitory activities against gram-positive bacteria and fungi, including strains like Micrococcus lutea and Staphylococcus aureus (Nagamatsu et al., 1993).

  • Prostate Cancer Cytotoxic Agents : 6-aminouracil has been used to synthesize compounds with potential as prostate cancer cytotoxic agents, demonstrating the therapeutic potential of this compound derivatives in oncology (Sarg & El-Shaer, 2014).

  • Facile Arylation via C–H Bond Activation : this compound derivatives have been synthesized through direct C–H bond activation, demonstrating the chemical versatility and potential for diverse applications in synthesis and drug development (Cheng et al., 2013).

Biochemical Analysis

Biochemical Properties

The biochemical properties of 6-Phenyluracil are not fully understood due to limited research. It is known that the compound interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context and the presence of other molecules .

Cellular Effects

It is known that the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is likely that the compound’s effects change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is likely that the compound’s effects vary with dosage, potentially leading to threshold effects or toxic/adverse effects at high doses .

Metabolic Pathways

It is likely that the compound is involved in various metabolic pathways, potentially interacting with enzymes or cofactors and influencing metabolic flux or metabolite levels .

Transport and Distribution

It is likely that the compound interacts with transporters or binding proteins, potentially influencing its localization or accumulation .

Subcellular Localization

It is likely that the compound is localized to specific compartments or organelles within the cell, potentially due to targeting signals or post-translational modifications .

properties

IUPAC Name

6-phenyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-9-6-8(11-10(14)12-9)7-4-2-1-3-5-7/h1-6H,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCSMAVULYUCSMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80158114
Record name 6-Phenyluracil
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13345-09-0
Record name 6-Phenyl-2,4(1H,3H)-pyrimidinedione
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Record name 6-Phenyluracil
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the major photochemical reactions 6-phenyluracil can undergo?

A1: this compound exhibits interesting photochemical behavior. In neutral solutions, 5-diazo-6-phenyluracil undergoes a photochemical Wolff rearrangement. [] Additionally, this compound can form photodimers under certain irradiation conditions. The molecular structures of these photodimers have been elucidated. []

Q2: Are there any studies investigating the potential applications of this compound derivatives?

A3: Research on 5-diazo-6-phenyluracil demonstrates its utility in synthesizing alkyl 5-phenyl-2-oxo-4-imidazoline-4-carboxylic acid derivatives via photochemical Wolff rearrangement. [] This suggests potential applications of this compound derivatives in synthetic chemistry and possibly medicinal chemistry, as imidazoline derivatives are known for various biological activities.

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